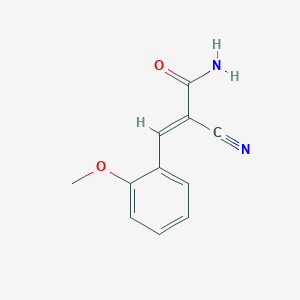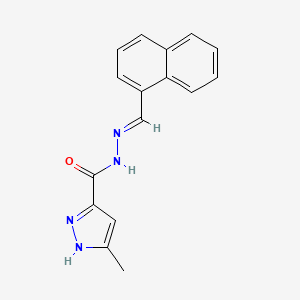![molecular formula C11H18N2O2S B5550359 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5550359.png)
6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of oxazepine derivatives.
Wirkmechanismus
The exact mechanism of action of 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride is not fully understood. However, it is believed to act through the modulation of the GABAergic system in the brain. The compound is known to bind to the benzodiazepine site of the GABA-A receptor, which results in the enhancement of GABA-mediated neurotransmission. This leads to the inhibition of neuronal activity and the reduction of anxiety and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. The compound has been found to exhibit significant anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2) enzyme. It has also been shown to reduce anxiety-like behavior by modulating the GABAergic system in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride in lab experiments include its high potency and selectivity towards the GABA-A receptor. The compound is also relatively easy to synthesize and can be obtained in high purity. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride. One potential direction is to investigate its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another direction is to explore its potential use as an anti-inflammatory and analgesic agent in the treatment of chronic pain conditions. Additionally, the development of new analogs and derivatives of the compound could lead to the discovery of more potent and selective GABA-A receptor modulators.
Synthesemethoden
The synthesis of 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride involves the reaction of 2-thiophenemethylamine with glycidol in the presence of hydrochloric acid. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anxiolytic properties in various animal models. The compound has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Eigenschaften
IUPAC Name |
6-[(thiophen-2-ylmethylamino)methyl]-1,4-oxazepan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c14-11(7-12-3-4-15-9-11)8-13-6-10-2-1-5-16-10/h1-2,5,12-14H,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZMUAWPRUAWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)(CNCC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5550276.png)
![2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)

![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5550294.png)
![(3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5550296.png)
![methyl 4-{2-[(2-pyrimidinylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5550312.png)
![3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5550320.png)

![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)
![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)

![ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5550366.png)

![2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)